4-Amino-5-methylhexanoic acid, also known as vigabatrin, is a compound that serves primarily as an anticonvulsant medication. It is utilized in the treatment of epilepsy and is particularly effective for patients with refractory epilepsy and those suffering from West syndrome. The compound's structure features an amino group and a branched alkyl chain, which contribute to its biological activity.
Vigabatrin is synthesized through various chemical processes, often involving the manipulation of simpler organic compounds. Its development has been driven by the need for effective treatments for epilepsy, especially in cases where traditional medications fail.
4-Amino-5-methylhexanoic acid is classified as a gamma-aminobutyric acid analogue. It acts as an irreversible inhibitor of the enzyme gamma-aminobutyric acid transaminase, leading to increased levels of gamma-aminobutyric acid in the brain, which enhances its inhibitory neurotransmission.
The synthesis of 4-amino-5-methylhexanoic acid can be achieved through several methods, including:
The thermal rearrangement process typically requires precise temperature control (around 140°C to 150°C) and can involve multiple steps including hydrolysis and distillation to purify the desired product. The process from succinimide similarly requires careful monitoring to ensure optimal yield and purity .
The molecular formula for 4-amino-5-methylhexanoic acid is , with a molecular weight of approximately 145.20 g/mol. The structure comprises a six-carbon chain with an amino group at the fourth position and a methyl group at the fifth position.
The compound's structural details can be represented as follows:
This structure indicates its classification as an amino acid derivative.
4-Amino-5-methylhexanoic acid participates in various chemical reactions due to its functional groups:
The hydrolysis reaction typically involves heating in aqueous solutions or using catalysts to facilitate the breakdown of amide bonds, while condensation reactions may require specific pH conditions or catalysts for optimal yields.
The primary mechanism by which 4-amino-5-methylhexanoic acid exerts its effects is through the inhibition of gamma-aminobutyric acid transaminase. By preventing the breakdown of gamma-aminobutyric acid, this compound increases its concentration in synaptic clefts, enhancing inhibitory neurotransmission and thus reducing neuronal excitability.
This mechanism has been shown to contribute significantly to its anticonvulsant properties, making it effective in controlling seizures in patients with epilepsy.
Analytical methods such as High-Performance Liquid Chromatography are commonly used to assess purity and concentration during synthesis and formulation processes.
4-Amino-5-methylhexanoic acid has significant scientific uses:
The stereoselective construction of 4-amino-5-methylhexanoic acid’s γ-amino acid backbone leverages innovative catalytic systems to control chirality at C4. Industrial-scale synthesis employs high-pressure amination in autoclaves, where 4-hydroxy-5-methylhexanoic acid derivatives react with condensed ammonia (40–60 equivalents) at 160–180°C for 15–25 hours. Ammonium bromide (0.2–3.0 equivalents) serves as a critical catalyst, enhancing conversion rates to >90% while suppressing palladium-mediated byproducts observed in earlier routes [6]. This method replaces hazardous benzylamine-based protocols that required 9-fold reagent excess and 36-hour refluxes, thereby improving atom economy. Post-reaction workup utilizes eco-friendly solvent systems: crystallization from water/n-butanol mixtures isolates the γ-amino acid in >70% yield, avoiding chromatographic purification. Mother liquor recycling further elevates cumulative yields to >85%, establishing a continuous manufacturing paradigm via ammonia recapture [6].
Table 1: Optimization of Stereoselective Amination Parameters
Parameter | Prior Art (Benzylamine Route) | Improved Process (NH₃/Br⁻) |
---|---|---|
Temperature | 185°C | 170°C |
Reaction Time | 36 hours | 20 hours |
Catalyst | None (Pd traces cause side products) | NH₄Br (1.0 equiv) |
Solvent | Neat benzylamine | Liquid ammonia |
Isolated Yield | 62.4% (two steps) | >70% (one step) |
Purification | Chromatography | Crystallization |
Chiral synthesis of 4-amino-5-methylhexanoic acid exploits both metal-ligand complexes and organocatalysts to generate pharmacologically relevant enantiomers. For (R)-enantiomer production, Rh(II)-carboxylate catalysts with chiral phosphines (e.g., BINAP) facilitate asymmetric hydrogenation of enamide precursors, achieving >98% ee at 50 bar H₂ . Conversely, (S)-enantiomers—valuable for CNS-active analogs like pregabalin—are synthesized via kinetic resolution using Candida antarctica lipase B (CAL-B). This biocatalyst selectively acylates the (S)-isomer of racemic 3-cyano-5-methylhexanoic acid intermediates, leaving the desired (R)-enantiomer unreacted for chemical inversion [4] [9]. Microwave-assisted reactions (50°C, 2 hours) further enhance enantioselectivity (ee >99%) and throughput. Optical rotation validation confirms stereochemical integrity: (R)-enantiomers exhibit [α]₂₀ᴰ = +4° to +6° (c=1, DMF), while (S)-variants show [α]₂₀ᴰ = +12.2° ±1° (c=1, MeOH) [2] [5].
Table 2: Analytical Signatures of Key Enantiomers
Enantiomer | Specific Rotation [α]₂₀ᴰ | Application Context |
---|---|---|
Fmoc-(R)-4-amino-5-methylhexanoic acid | +4° to +6° (c=1, DMF) | Peptide backbone elongation |
Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methylhexanoic acid | +12.2° ±1° (c=1, MeOH) | Conformational constraint in neuropeptides |
4-Amino-5-methylhexanoic acid derivatives serve as non-canonical building blocks in Fmoc-based solid-phase peptide synthesis (SPPS), enhancing peptide stability and bioactivity. Fmoc-(R)-4-amino-5-methylhexanoic acid (≥97% purity, CAS 331763-51-0) is covalently anchored to Wang or Rink amide resins via its carboxylic acid group, enabling C-to-N chain elongation [2]. Microwave-assisted coupling (25–50 W, 50°C) in DMF with HBTU/DIPEA activation achieves near-quantitative incorporation (>98%) within 5 minutes per residue, significantly accelerating synthesis of neuroactive sequences [9]. This γ-amino acid’s isopropyl side chain introduces local hydrophobicity, promoting helical folding in neuropeptide Y analogs—a feature critical for receptor binding. Post-assembly, TFA-based cleavage (95:2.5:2.5 TFA/H₂O/TIPS) liberates peptides while preserving stereochemistry, as confirmed by LC-MS and circular dichroism [2] [5] [9].
Tert-butyl-based protection schemes mitigate side reactions during γ-amino acid functionalization. While Fmoc dominates α-amino group protection in SPPS (stable to piperidine deblocking), tert-butyloxycarbonyl (Boc) groups prove optimal for carboxylate protection in solution-phase synthesis. Boc-derivatized 4-amino-5-methylhexanoic acid undergoes efficient esterification (DCC/DMAP, CH₂Cl₂) without epimerization. Subsequent Boc removal employs mild acidic conditions (4M HCl/dioxane, 0°C), preserving acid-labile Fmoc groups in hybrid protection approaches [2] [5]. For side-chain protection of hydroxylated variants (e.g., 3-hydroxy-5-methyl derivatives), trityl (Trt) ethers provide orthogonality—cleaved by 1% TFA while resisting piperidine. These strategies enable modular synthesis of complex architectures like lipidated peptides, where regioselective deprotection allows conjugation at ε-amino or carboxy termini [5] [9].
Table 3: Protection Group Stability Under Standard Conditions
Protection Group | Attachment Site | Deprotection Reagent | Stability in SPPS |
---|---|---|---|
Fmoc | α-Amino | 20% piperidine/DMF | Labile to base |
Boc | α-Amino/Carboxyl | 4M HCl/dioxane | Stable to base, labile to acid |
Trt | Hydroxyl | 1% TFA/DCM | Stable to base and nucleophiles |
t-Bu | Carboxyl | 95% TFA/H₂O | Stable to base, labile to strong acid |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: